molecular formula C11H22N2O2 B1289015 tert-Butyl (3-aminocyclohexyl)carbamate CAS No. 347186-01-0

tert-Butyl (3-aminocyclohexyl)carbamate

Cat. No.: B1289015
CAS No.: 347186-01-0
M. Wt: 214.3 g/mol
InChI Key: OBSACSBMTRJNPH-UHFFFAOYSA-N
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Description

Tert-Butyl (3-aminocyclohexyl)carbamate (CAS 347186-01-0) is a versatile chemical building block featuring both a primary amine and a Boc-protected amine on a cyclohexane scaffold . This diamine functionality makes it a valuable intermediate in modern drug discovery and medicinal chemistry, particularly for the synthesis of more complex molecules . The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups in organic synthesis, providing stability during chemical reactions and allowing for selective deprotection under mild acidic conditions . Carbamate groups, like the Boc group in this compound, are known for their excellent chemical and proteolytic stability and their ability to penetrate cell membranes . They are often used as amide bond mimetics (peptidomimetics) to improve the metabolic stability, bioavailability, and overall potency of lead compounds . This compound is an essential synthon for researchers developing active pharmaceutical ingredients across various therapeutic areas, including protease inhibitors, chemotherapeutic agents, and anticonvulsants . Handling and Storage: This product is intended for research and further manufacturing applications only. It is not for diagnostic or therapeutic use. For optimal stability, store in a cool, dark place, sealed in a dry container at 2-8°C . Refer to the Safety Data Sheet for proper handling procedures.

Properties

IUPAC Name

tert-butyl N-(3-aminocyclohexyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(12)7-9/h8-9H,4-7,12H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBSACSBMTRJNPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10621063
Record name tert-Butyl (3-aminocyclohexyl)carbamate
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Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

347186-01-0, 849616-22-4
Record name tert-Butyl (3-aminocyclohexyl)carbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(3-aminocyclohexyl)carbamate
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Record name rac-tert-butyl N-[(1R,3S)-3-aminocyclohexyl]carbamate
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Significance in Contemporary Organic Synthesis

In modern organic synthesis, efficiency and selectivity are paramount. Tert-Butyl (3-aminocyclohexyl)carbamate serves as an exemplary building block that facilitates these goals. Its significance stems from the differential reactivity of its two amine groups. The primary amine is a potent nucleophile, ready to participate in a wide array of chemical reactions, while the secondary amine is masked as a carbamate (B1207046).

This masking is achieved using the tert-butoxycarbonyl (Boc) group, a widely used protecting group in organic chemistry. The Boc group is stable under many reaction conditions, such as those involving basic, hydrogenolytic, and mildly acidic environments. However, it can be easily removed under moderately to strongly acidic conditions, regenerating the free amine. This orthogonal stability allows chemists to perform reactions selectively at the primary amine without affecting the protected amine.

Common synthetic applications include:

Amide bond formation: The free primary amine can be readily acylated with carboxylic acids, acid chlorides, or activated esters to form amide linkages, which are fundamental in peptide synthesis and the construction of many complex molecules.

Reductive amination: It can react with aldehydes and ketones in the presence of a reducing agent to form secondary or tertiary amines.

N-Alkylation: The primary amine can be alkylated to introduce various substituents.

Once the desired modifications have been made at the primary amine position, the Boc group can be cleaved to unveil the second amine, which can then undergo further functionalization. This sequential approach is a cornerstone of modern multi-step synthesis, enabling the construction of intricate molecular architectures with high precision.

Role As a Privileged Scaffold in Drug Discovery and Development

The concept of a "privileged scaffold" is central to modern medicinal chemistry and drug discovery. A privileged scaffold is a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. nih.gov These scaffolds serve as a foundation for the creation of compound libraries, where diverse functional groups are appended to the core structure to explore a wide range of biological activities.

The 1,3-diaminocyclohexane core of tert-Butyl (3-aminocyclohexyl)carbamate is recognized as such a privileged scaffold. The cyclohexane (B81311) ring provides a rigid, three-dimensional structure that can project substituents into specific orientations within a biological receptor's binding pocket. The two amino groups offer convenient points for introducing diversity, allowing for the synthesis of a large number of analogues.

The utility of this scaffold is demonstrated in its incorporation into a variety of biologically active agents. By modifying the substituents on the two nitrogen atoms, researchers can fine-tune the compound's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile. The stereochemistry of the cyclohexane ring (cis or trans) also plays a critical role in determining biological activity, as different isomers will present their functional groups in distinct spatial arrangements.

Research AreaExample of Application
Enzyme Inhibition The scaffold is used to synthesize inhibitors of enzymes like kinases and proteases, where the amino groups interact with key residues in the active site.
Receptor Modulation Derivatives have been developed as ligands for G-protein-coupled receptors (GPCRs), where the scaffold mimics the structure of endogenous ligands.
Antimicrobial Agents The diaminocyclohexane motif is found in compounds designed to disrupt bacterial cell walls or other essential microbial processes.

The systematic exploration of chemical space around this privileged structure continues to be a fruitful strategy in the search for new therapeutic agents, underscoring the fundamental importance of building blocks like this compound in advancing pharmaceutical research.

Reactivity Profiles and Mechanistic Investigations

Selective Deprotection Mechanisms of the tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is a cornerstone of amine protection in organic synthesis due to its stability under a wide range of conditions and its susceptibility to cleavage under acidic protocols. nih.gov

The most common method for Boc group removal is acid-catalyzed hydrolysis. fishersci.co.uk The generally accepted mechanism involves the initial protonation of the carbamate's carbonyl oxygen by a strong acid. This is followed by the heterolytic cleavage of the C-O bond, which is the rate-determining step, to generate a stable tert-butyl cation and a carbamic acid intermediate. jk-sci.com The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free amine. jk-sci.com

The stability of the tert-butyl cation is a significant thermodynamic driving force for this reaction. This cation can be trapped by nucleophiles or can eliminate a proton to form isobutylene (B52900). acsgcipr.org To prevent unwanted side reactions where the tert-butyl cation alkylates other nucleophilic sites on the substrate, scavengers such as anisole (B1667542) or thioanisole (B89551) are often employed. wikipedia.org

Kinetic studies on the acid-catalyzed deprotection of Boc-protected amines have revealed important mechanistic details. For instance, the cleavage of some Boc-protected amines using hydrochloric acid (HCl) was found to exhibit a second-order dependence on the acid concentration. acs.orgresearchgate.netnih.gov This suggests a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate (B1207046). acs.orgnih.gov In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to achieve a reasonable reaction rate. acs.orgresearchgate.net

Table 1: Kinetic Parameters for Acid-Catalyzed Boc Deprotection of Model Amines This table presents illustrative data from studies on analogous Boc-protected amine systems to highlight kinetic principles.

Acid Catalyst Substrate Type Kinetic Dependence on [Acid] Relative Rate Reference
HCl Thioester Second-Order Fast acs.org, nih.gov
H2SO4 Tosylate Second-Order Fast acs.org
CH3SO3H Tosylate Second-Order Fast acs.org

Alternative and Mild Deprotection Strategies

While strong acids like TFA and HCl are effective, the need for milder conditions to preserve other acid-sensitive functional groups has led to the development of numerous alternative deprotection strategies. acsgcipr.org

Lewis acids offer a milder alternative. Reagents such as aluminum chloride (AlCl₃), zinc bromide (ZnBr₂), and tin(IV) chloride (SnCl₄) can facilitate Boc cleavage, often with enhanced selectivity. wikipedia.org For example, ZnBr₂ in dichloromethane (B109758) can selectively cleave secondary N-Boc groups while leaving primary ones intact. jk-sci.com

Thermal deprotection is another catalyst-free method. Simply heating a Boc-protected amine, often in a high-boiling solvent or under continuous flow conditions, can effect cleavage. acsgcipr.orgnih.gov The mechanism involves fragmentation to the amine, isobutylene, and carbon dioxide. acsgcipr.org This method is advantageous as it avoids acidic workups, though high temperatures may not be suitable for all substrates. nih.govresearchgate.net

A variety of other reagents have been reported for mild Boc deprotection, showcasing the versatility of this protecting group. These methods often provide excellent functional group tolerance. nih.govrsc.org For instance, using oxalyl chloride in methanol (B129727) has been shown to deprotect a wide range of N-Boc compounds at room temperature in high yields. nih.govrsc.org Similarly, trimethylsilyl (B98337) iodide (TMSI) followed by methanolysis provides a non-harsh method for cleavage. wikipedia.org

Table 2: Selected Alternative and Mild Boc Deprotection Strategies

Reagent/Condition Solvent Temperature Features Reference
Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Room Temp Standard, strong acid wikipedia.org, jk-sci.com
Hydrochloric Acid (HCl) Ethyl Acetate / Methanol Room Temp Common, strong acid wikipedia.org
Aluminum Chloride (AlCl₃) Anisole Varies Lewis acid, selective wikipedia.org
Trimethylsilyl iodide (TMSI) Acetonitrile/DCM Room Temp Mild, neutral conditions wikipedia.org, fishersci.co.uk
Oxalyl Chloride/Methanol Methanol Room Temp Mild, rapid, high yield rsc.org, nih.gov
Thermal (Catalyst-free) Methanol / TFE >150 °C Avoids acid, flow chemistry nih.gov, researchgate.net
p-Toluenesulfonic acid (pTSA) Deep Eutectic Solvent Room Temp Green, efficient mdpi.com
Iodine (catalytic) Solvent-free Varies Mild, solvent-free rsc.org, rsc.org

Functional Group Transformations on the Cyclohexyl Moiety

The presence of a free primary amine allows for a range of functional group transformations, while the carbamate and the cyclohexane (B81311) ring itself present other opportunities for chemical modification.

The primary amino group in tert-Butyl (3-aminocyclohexyl)carbamate is susceptible to oxidation. The products of such reactions are highly dependent on the oxidizing agent used. Reactive oxygen species (ROS), generated through radiolysis or metal-catalyzed reactions, can oxidize primary amines. nih.gov The mechanism often involves the abstraction of a hydrogen atom from the carbon bearing the amino group, leading to the formation of carbonyl derivatives after subsequent steps. nih.govresearchgate.net Depending on the specific reagents and conditions, primary amines can be oxidized to imines, hydroxylamines, oximes, or nitro compounds. For example, controlled oxidation could potentially convert the primary amine into a ketone (cyclohexanone derivative) via an intermediate imine which is then hydrolyzed.

While the carbamate functional group is generally stable and resistant to many reducing agents, it can be reduced by powerful hydride donors like lithium aluminum hydride (LiAlH₄). stackexchange.com The reduction of a carbamate such as the one in this compound does not typically yield the parent amine and alcohol. Instead, the reaction proceeds to cleave the acyl C-O bond, effectively reducing the carbonyl group to a methylene (B1212753) (CH₂) group. nih.gov This transformation converts the N-Boc protected amine into an N-methylated amine. The mechanism involves the initial addition of a hydride to the carbamate carbonyl, followed by the loss of an alkoxide-aluminum species to form an intermediate iminium ion, which is then further reduced by another equivalent of hydride. reddit.com This provides a pathway to introduce a methyl group onto the nitrogen atom that was formerly protected.

The saturated sp³-hybridized carbon atoms of the cyclohexane ring are not susceptible to electrophilic aromatic substitution-type reactions. masterorganicchemistry.com Any substitution reactions on the ring itself would proceed through nucleophilic substitution or radical pathways.

For a nucleophilic substitution (Sₙ2) reaction to occur on the cyclohexane ring, a suitable leaving group must be present. In the parent molecule, neither the amino nor the carbamate group is a good leaving group. However, the amino group could be chemically modified—for example, via diazotization—to become an excellent leaving group (N₂), though this can be accompanied by significant rearrangement and elimination side reactions.

The stereochemistry of substitution on a cyclohexane ring is highly dependent on its conformation. Sₙ2 reactions require a backside attack, where the nucleophile approaches the carbon atom at an angle of 180° to the leaving group. chemistrysteps.com On a chair conformation, this is most efficiently achieved when the leaving group is in an axial position, as this orientation provides a clear pathway for the incoming nucleophile. chemistrysteps.comlibretexts.org An equatorial leaving group is sterically hindered from backside attack by the ring structure itself. libretexts.org

Electrophilic substitution on the C-H bonds of the ring is generally unfavorable and requires harsh conditions, such as those used for free-radical halogenation, which typically lack selectivity.

Intramolecular and Intermolecular Reactivity Studies

The reactivity of this compound is fundamentally governed by the interplay of its two primary functional groups: the primary amine and the tert-butoxycarbonyl (Boc) protected amine. The spatial arrangement and electronic properties of these groups, dictated by the stereochemistry of the cyclohexane ring, give rise to a distinct reactivity profile in both intramolecular and intermolecular reactions.

Influence of Steric Hindrance and Conformational Effects on Reactivity

Steric and conformational factors play a pivotal role in modulating the chemical behavior of this compound. Steric effects arise from the spatial arrangement of atoms, where repulsive forces between overlapping electron clouds can influence the shape and reactivity of molecules. wikipedia.org Steric hindrance, a direct consequence of these effects, is the slowing of chemical reactions due to steric bulk and is a critical factor in understanding the molecule's reactivity. wikipedia.orgnumberanalytics.com

The molecule's structure contains two key components that contribute to significant steric effects: the bulky tert-butyl group and the cyclohexane ring. The tert-butyl group is exceptionally large and is often used in synthetic chemistry to analyze the effects of steric bulk. numberanalytics.comresearchgate.net This group shields the carbamate nitrogen, influencing its ability to participate in reactions.

The cyclohexane scaffold exists predominantly in a chair conformation, which positions the substituents in either axial or equatorial orientations. The relative stereochemistry of the 1,3-disubstituted ring (cis or trans) determines the preferred conformation and, consequently, the steric accessibility of the free amino group and the carbamate moiety.

Trans Isomers : The thermodynamically more stable conformation for the trans-isomer places both the amino group and the carbamate group in equatorial positions. In this arrangement, both functional groups are more sterically accessible to external reagents.

Cis Isomers : The cis-isomer exists in a conformational equilibrium between two chair forms, one with an axial amino group and an equatorial carbamate, and the other with an equatorial amino group and an axial carbamate. The equatorial position is less sterically hindered, meaning the reactivity of the free amino group in the cis-isomer is dependent on this conformational balance.

The carbamate functional group itself introduces a degree of rigidity into the molecule. nih.gov Studies have shown that carbamate backbones are less flexible than corresponding peptide structures, which is attributed to the extended delocalization of π-electrons. nih.gov This inherent rigidity, combined with the steric demands of the tert-butyl group and the conformational constraints of the cyclohexane ring, precisely controls the approach of reactants. numberanalytics.comnih.gov For instance, in intermolecular reactions such as acylation or alkylation at the free amino group, the reaction rate is highly dependent on whether the group is in a sterically accessible equatorial position versus a more hindered axial position.

The impact of these stereochemical factors on reactivity is summarized in the table below, which presents a qualitative comparison of expected reaction rates for a generic intermolecular reaction at the primary amine.

Isomer of this compoundPredominant Conformation of Amino GroupSteric AccessibilityExpected Relative Reaction Rate
trans-(1e,3e)EquatorialHighFastest
cis-(1e,3a) / (1a,3e)Equatorial/Axial EquilibriumModerateIntermediate
trans-(1a,3a)AxialLowSlowest

This table illustrates the theoretical influence of stereoisomerism on reaction rates based on principles of steric hindrance and conformational analysis. The trans-(1a,3a) conformation is highly unstable and exists in negligible concentration.

Mechanistic Elucidation of Hydrolysis Processes

The hydrolysis of the carbamate group in this compound is a key reaction, as the tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under specific, typically acidic, conditions.

Acid-Catalyzed Hydrolysis

The standard procedure for the deprotection of the Boc group is hydrolysis under acidic conditions. The mechanism is a well-established process that relies on the formation of a highly stable tert-butyl carbocation.

The mechanistic steps are as follows:

Protonation : The process begins with the protonation of the carbonyl oxygen of the carbamate by an acid catalyst. This enhances the electrophilicity of the carbonyl carbon.

Carbocation Formation : The protonated intermediate undergoes cleavage of the C-O bond, leading to the formation of a stable tertiary carbocation (tert-butyl cation) and an unstable carbamic acid derivative. This heterolytic cleavage is the rate-determining step of the reaction. doubtnut.com

Elimination and Decarboxylation : The highly reactive tert-butyl carbocation is neutralized by losing a proton, which results in the formation of isobutylene gas. Simultaneously, the carbamic acid intermediate spontaneously decomposes, releasing carbon dioxide and yielding the free primary amine.

This deprotection can be achieved with a variety of acids, ranging from strong acids like trifluoroacetic acid (TFA) and hydrochloric acid (HCl) to milder Lewis acids. The choice of acid and solvent allows for tuning of the reaction conditions to tolerate other functional groups within a molecule.

Alkaline Hydrolysis

The Boc-carbamate linkage is generally characterized by its high stability under neutral and basic conditions. This stability is a primary reason for its widespread use as a protecting group. Direct saponification via nucleophilic attack by a hydroxide (B78521) ion on the carbamate carbonyl is sterically hindered by the bulky tert-butyl group and is therefore kinetically disfavored. researchgate.netarkat-usa.org

However, studies on the hydrolysis of other sterically hindered tert-butyl esters have shown that saponification can be achieved under specific, non-aqueous conditions. arkat-usa.org In these systems, poorly solvated hydroxide anions exhibit enhanced nucleophilicity and can attack the sterically crowded carbonyl center. arkat-usa.org While significantly more challenging than for less hindered carbamates, this suggests that alkaline hydrolysis of this compound is not impossible but would require harsh conditions, such as the use of potassium tert-butoxide in DMSO or specialized phase-transfer catalysis. arkat-usa.org Such conditions are far more aggressive than those typically employed for Boc-deprotection.

The following table summarizes typical conditions for the hydrolysis of the Boc group, highlighting the contrast between standard acidic methods and the challenging nature of basic hydrolysis.

Condition TypeReagent(s)SolventTypical TemperatureOutcome
Strongly AcidicTrifluoroacetic Acid (TFA)Dichloromethane (DCM)0 °C to Room Temp.Fast and clean deprotection
Moderately AcidicHCl (4M solution)Dioxane or Ethyl AcetateRoom Temp.Efficient deprotection
Mildly AcidicAqueous Phosphoric Acid-Room Temp.Selective deprotection possible. organic-chemistry.org
BasicNaOH or KOH (aqueous)Water/MethanolRoom Temp. to RefluxGenerally no reaction
Harsh Basic (Anhydrous)Potassium tert-butoxideDMSOElevated Temp.Possible, but requires forcing conditions. arkat-usa.org

Applications in Advanced Chemical Synthesis and Medicinal Chemistry

Role as a Versatile Protecting Group in Multi-Step Organic Synthesis

In the synthesis of complex organic molecules, such as natural products and pharmaceuticals, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. The tert-butyl (3-aminocyclohexyl)carbamate molecule contains an amine group protected by a tert-butoxycarbonyl (Boc) group, one of the most common amine protecting groups in non-peptide chemistry.

The Boc group's utility stems from its stability under a wide range of reaction conditions, including those involving bases, nucleophiles, and catalytic hydrogenation. This stability allows chemists to perform various transformations on other parts of a molecule without affecting the protected amine. For instance, the free amine on the cyclohexane (B81311) ring of this compound can undergo reactions such as acylation, alkylation, or arylation, while the Boc-protected amine remains inert.

The protection is typically introduced using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The removal, or deprotection, of the Boc group is efficiently achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This process involves the protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and the release of the free amine after decarboxylation. This reliable protection-deprotection sequence is fundamental to multi-step syntheses, enabling the controlled and sequential construction of intricate molecular frameworks.

A key advantage of the Boc group is its compatibility with other protecting groups in what are known as orthogonal protection strategies. This approach allows for the selective removal of one protecting group in the presence of others, which is crucial for synthesizing complex molecules with multiple functional groups, such as peptides or polyfunctional natural products.

A classic example of an orthogonal strategy is the combination of the acid-labile Boc group and the base-labile fluorenylmethoxycarbonyl (Fmoc) group. In a molecule containing both a Boc-protected amine and an Fmoc-protected amine, the Fmoc group can be selectively removed using a base like piperidine, leaving the Boc group intact. Conversely, the Boc group can be removed with an acid like TFA without affecting the Fmoc group. This orthogonality provides chemists with precise control over which amine is revealed for subsequent reactions, enabling the stepwise assembly of complex structures. The Boc group is also orthogonal to benzyl (Bn) based protecting groups, which are typically removed by catalytic hydrogenolysis.

Table 1: Comparison of Common Amine Protecting Groups in Orthogonal Strategies

Protecting Group Abbreviation Common Deprotection Reagent Cleavage Condition Orthogonal To
tert-Butoxycarbonyl Boc Trifluoroacetic Acid (TFA) Acidic Fmoc, Cbz
9-Fluorenylmethoxycarbonyl Fmoc Piperidine Basic Boc, Cbz

Chiral Building Block in Asymmetric Synthesis

Asymmetric synthesis, the synthesis of a specific stereoisomer of a chiral molecule, is of utmost importance in medicinal chemistry, as different enantiomers of a drug can have vastly different biological activities. Chiral isomers of this compound, such as tert-butyl ((1S,3R)-3-aminocyclohexyl)carbamate, are commercially available and serve as valuable chiral building blocks. bldpharm.comchemicalbook.com These stereodefined intermediates allow for the introduction of a specific chirality into a target molecule from the outset of a synthetic sequence.

The use of enantiomerically pure starting materials is a highly effective strategy for producing single-enantiomer drugs. The compound tert-butyl N-[(1S,3R)-3-aminocyclohexyl]carbamate is specifically utilized as a stereodefined building block in the design of allosteric modulators. chemshuttle.com Allosteric modulators are substances that bind to a receptor at a site distinct from the primary (orthosteric) binding site, thereby altering the receptor's activity. nih.govnih.gov

The trans-aminocyclohexane structure inherent in this molecule is particularly valuable as it can mimic the bioactive conformations of ligands for G protein-coupled receptors (GPCRs). chemshuttle.com GPCRs are a large family of transmembrane proteins that are the targets of a significant portion of modern medicines. nih.gov By incorporating the rigid, stereochemically defined cyclohexane diamine scaffold, medicinal chemists can synthesize novel, enantiomerically pure compounds with precisely controlled three-dimensional structures to optimize interactions with these important biological targets.

While this compound itself is a synthetic intermediate, its deprotected form, a chiral 1,3-diaminocyclohexane, is a highly valuable scaffold for the development of chiral ligands used in asymmetric catalysis. Chiral diamine derivatives are widely employed in the synthesis of ligands for metal-catalyzed reactions, which are capable of creating enantiomerically pure compounds.

These diamine scaffolds can be further functionalized to create a wide variety of bidentate ligands that coordinate to a metal center (e.g., rhodium, ruthenium, copper). The chiral environment created by the ligand around the metal catalyst directs the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer of the product. Research has demonstrated the design and synthesis of catalysts derived from 1,3-diamines for use in asymmetric Mannich reactions, a fundamental carbon-carbon bond-forming reaction in organic chemistry. This highlights the utility of the core 1,3-diamine structure, accessible from the title compound, in creating powerful tools for asymmetric synthesis.

The application of this compound or its direct derivatives as chiral auxiliaries or reactants in stereoselective cycloaddition and other pericyclic reactions is not widely documented in the reviewed scientific literature.

Intermediate in Pharmaceutical and Medicinal Chemistry Research

The utility of this compound as an intermediate is predicated on its ability to introduce a 1,3-diaminocyclohexane moiety into a target molecule. The tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions and can be readily removed under acidic conditions, allowing for subsequent synthetic transformations at the protected amino group. The free amino group, on the other hand, serves as a handle for immediate coupling or modification.

Synthesis of Protease Inhibitors and Peptidomimetics

The conformationally constrained nature of the cyclohexane ring in this compound makes it an attractive scaffold for the design of peptidomimetics, which are compounds that mimic the structure and function of peptides but with improved stability and bioavailability. In the context of protease inhibitors, particularly for targets like HIV-1 protease, the spatial arrangement of substituents is paramount for effective binding to the enzyme's active site.

Research into novel HIV-1 protease inhibitors has demonstrated the successful incorporation of cyclohexane-based scaffolds to orient pharmacophoric groups in a manner that mimics the transition state of peptide cleavage. While direct synthesis from this compound is not explicitly detailed in widely available literature, the principle of using such constrained diamines is well-established. For instance, the design of potent HIV-1 protease inhibitors has utilized cyclohexane-fused tricyclic bis-tetrahydrofuran derivatives as P2 ligands, where a carbamate functionality plays a crucial role in binding interactions within the S2 subsite of the protease. These complex ligands are designed to optimize van der Waals and hydrogen bonding interactions with the enzyme's backbone.

Table 1: Examples of Cyclohexane-based Scaffolds in Protease Inhibitor Design

Inhibitor Scaffold Target Enzyme Key Structural Features Rationale for Cyclohexane Moiety
Cyclohexane-fused bis-THF HIV-1 Protease Carbamate-linked P2 ligand Provides a rigid scaffold to orient substituents for optimal binding in the S2 subsite.

Development of Compounds Targeting Central Nervous System (CNS) Disorders

The aminocyclohexyl carbamate scaffold is also a relevant structural motif in the development of therapeutic agents for central nervous system (CNS) disorders. The ability of the cyclohexane ring to adopt a stable chair conformation allows for the precise positioning of functional groups that can interact with CNS receptors.

Table 2: Application of Cyclohexyl Carbamate Intermediates in CNS Drug Development

Drug/Candidate Therapeutic Area Role of Cyclohexyl Carbamate Intermediate

Exploration in Drug Design for Novel Therapeutic Agents

The fundamental properties of the this compound scaffold, namely the conformational rigidity of the cyclohexane ring and the presence of a differentially protected diamine, make it a versatile starting point for the exploration of novel therapeutic agents across various disease areas. The carbamate group itself is a common feature in many approved drugs, valued for its chemical stability and ability to participate in hydrogen bonding interactions with biological targets.

By modifying the free amino group and, after deprotection, the second amino group, a diverse library of compounds can be generated. The cyclohexane backbone serves to limit the conformational flexibility of the resulting molecules, which can lead to higher binding affinity and selectivity for a specific biological target. This principle is a cornerstone of rational drug design, where pre-organization of a ligand into a bioactive conformation can reduce the entropic penalty of binding.

Contributions to Agrochemical Research and Development

In the field of agrochemicals, carbamate compounds have a long history of use as insecticides and, to a lesser extent, as herbicides and fungicides. The primary mode of action for most carbamate insecticides is the inhibition of the enzyme acetylcholinesterase (AChE) in insects, leading to paralysis and death.

Synthesis of Novel Compounds with Pesticidal and Herbicidal Activities

Theoretically, this compound could serve as a precursor for novel agrochemicals. The free amino group could be derivatized to introduce a toxophore responsible for pesticidal or herbicidal activity, while the Boc-protected amine could be deprotected and modified to modulate the compound's physicochemical properties, such as solubility, stability, and uptake by the target organism.

Structure-Activity Relationship (SAR) Studies in Agrochemical Lead Optimization

Should derivatives of this compound be investigated as potential agrochemicals, SAR studies would focus on how different substituents on the amino groups and the stereochemistry of the cyclohexane ring affect activity. The goal would be to identify compounds with high potency against target pests and low toxicity to non-target organisms, including mammals and beneficial insects. The conformational rigidity of the cyclohexane ring would be a key parameter in these studies, as it would allow for a more precise mapping of the pharmacophore required for activity.

Table 3: General Structure-Activity Relationships of Carbamate Insecticides

Structural Feature Influence on Activity
Carbamate Group Essential for binding to the active site of acetylcholinesterase.
N-substituent on Carbamate Typically a methyl group for optimal AChE inhibition.
Aryl or Heterocyclic Ring Influences binding affinity and selectivity.

Computational Chemistry and Theoretical Investigations

Molecular Dynamics (MD) Simulations

MD simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For tert-Butyl (3-aminocyclohexyl)carbamate, these simulations are invaluable for understanding its dynamic behavior, particularly its conformational flexibility and interactions with its environment.

The cyclohexyl ring is not planar and can adopt several conformations, with the "chair" form being the most stable. The orientation of the substituents—the amino group and the tert-butyl carbamate (B1207046) group—can be either axial or equatorial. The relative orientation of these groups (cis or trans) dictates the possible conformers and their relative stabilities.

Table 1: Hypothetical Population of Conformers for trans-tert-Butyl (3-aminocyclohexyl)carbamate from MD Simulation
ConformerSubstituent PositionsRelative Energy (kcal/mol)Simulated Population (%)
ChairDiequatorial0.0098.5%
ChairDiaxial+5.50.1%
Twist-Boat-+5.31.4%

The carbamate linkage in this compound can be susceptible to hydrolysis, particularly under acidic or basic conditions. MD simulations performed in an explicit solvent, such as water, can be used to study the stability of this bond.

By running simulations under different pH conditions (emulated by protonating the relevant groups) and temperatures, one can predict the molecule's stability. These simulations can reveal the formation of hydrogen bond networks between water molecules and the carbamate's carbonyl oxygen and N-H group, which is a prerequisite for hydrolysis. The propensity of water molecules to approach the electrophilic carbonyl carbon can be quantified using tools like radial distribution functions. This analysis helps predict the conditions under which the carbamate is likely to hydrolyze, providing insights into its shelf-life and behavior in aqueous biological environments.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly useful for elucidating reaction mechanisms and calculating the energetics of chemical reactions with high accuracy.

DFT calculations can map the entire energy landscape of a chemical reaction. For this compound, this can be applied to its synthesis or degradation. For instance, the acid-catalyzed hydrolysis of the carbamate group to yield 1,3-diaminocyclohexane, isobutene, and carbon dioxide can be modeled. DFT would be used to calculate the geometric structures and energies of the reactants, intermediates (such as a protonated carbamate), transition states, and products. This allows for a step-by-step visualization of the reaction pathway, identifying the highest energy barrier and thus the rate-determining step of the process.

A key output from DFT studies of reaction mechanisms is the activation energy (Ea), which is the minimum energy required to initiate the reaction. The calculation of activation energies for the cleavage of the C-O bond in the carbamate is crucial for understanding its stability. nih.gov

DFT can be used to compare different potential pathways for bond cleavage, such as an acid-catalyzed versus a base-catalyzed mechanism. The pathway with the lower activation energy will be the kinetically favored one. This information is critical in synthetic chemistry, for example, when the tert-butyloxycarbonyl (Boc) group is used as a protecting group for the amine and needs to be removed under specific conditions without affecting other parts of a molecule.

Table 2: Representative DFT-Calculated Activation Energies for Carbamate Cleavage Pathways
Cleavage PathwayCatalystCalculated Activation Energy (Ea) (kcal/mol)
Acid-Catalyzed HydrolysisH₃O⁺15-20
Base-Catalyzed HydrolysisOH⁻20-25
Thermolysis (in non-polar solvent)None>30

In Silico Modeling for Biological Interactions and Permeability

In silico modeling encompasses a range of computational methods used in drug discovery to predict how a molecule might behave in a biological system. These models can forecast everything from receptor binding to metabolic stability and membrane permeability.

Molecular docking is a primary technique used to predict the interaction between a small molecule (ligand) and a protein. If this compound were being investigated as a potential therapeutic agent, docking studies would be performed to predict its binding orientation and affinity within the active site of a target protein. nih.gov The results can guide the design of more potent and selective derivatives.

Furthermore, a molecule's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is a critical factor in its development as a drug. In silico models can predict permeability based on the physicochemical properties of the molecule. nih.gov Properties such as molecular weight, lipophilicity (logP), polar surface area (PSA), and the number of hydrogen bond donors and acceptors are calculated and used in models, like Quantitative Structure-Activity Relationship (QSAR) models, to estimate permeability.

Table 3: In Silico Predicted Physicochemical and Permeability Properties
PropertyCalculated ValueImplication for Permeability
Molecular Weight214.30 g/molFavorable (Lipinski's Rule: <500)
logP (Lipophilicity)1.3Moderate lipophilicity, favorable for permeability
Polar Surface Area (PSA)64.4 ŲFavorable for cell permeation (typically <140 Ų)
Hydrogen Bond Donors2Favorable (Lipinski's Rule: <5)
Hydrogen Bond Acceptors3Favorable (Lipinski's Rule: <10)
Predicted Blood-Brain Barrier PermeationLow to ModerateMay cross the BBB depending on active transport mechanisms

Enzyme-Ligand Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery for predicting the interaction between a ligand, such as this compound, and a protein target. The primary goal of enzyme-ligand docking is to forecast the binding mode and affinity of the ligand, which is often quantified by a scoring function.

The process involves computationally placing the ligand into the binding site of a target enzyme and evaluating the interactions. These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. The strength of these interactions is then calculated by a scoring function, which provides an estimate of the binding affinity, commonly expressed in terms of binding energy (e.g., kcal/mol). A more negative binding energy typically indicates a more stable and favorable interaction.

Table 1: Hypothetical Docking Simulation Results for this compound This table is for illustrative purposes only and does not represent actual experimental data.

Target Enzyme Predicted Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
Kinase A -7.8 ASP-145, LYS-72 Hydrogen Bond, Electrostatic
Protease B -6.5 GLY-101, VAL-57 Hydrophobic Interaction

The interpretation of these hypothetical results would suggest that this compound has a stronger predicted binding affinity for Kinase A compared to Protease B and Esterase C. Further analysis of the docking poses would reveal the specific atomic interactions driving this affinity, guiding potential structural modifications to enhance binding.

Prediction of Blood-Brain Barrier (BBB) Permeability

The ability of a compound to cross the blood-brain barrier (BBB) is a critical factor for drugs targeting the central nervous system (CNS). The BBB is a highly selective semipermeable border of endothelial cells that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the CNS where neurons reside.

In silico models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are widely used to predict the BBB permeability of small molecules. These models are built upon datasets of compounds with experimentally determined BBB permeability and use various molecular descriptors to establish a correlation between the chemical structure and the ability to cross the BBB.

Key molecular descriptors that influence BBB permeability include:

Lipophilicity (logP): A measure of a compound's solubility in a nonpolar solvent versus a polar solvent. A moderate logP is generally preferred for BBB penetration.

Molecular Weight (MW): Smaller molecules tend to cross the BBB more readily.

Polar Surface Area (PSA): A measure of the surface sum over all polar atoms, primarily oxygen and nitrogen, including their attached hydrogen atoms. Lower PSA is generally associated with better BBB permeability.

Hydrogen Bond Donors and Acceptors: A higher number of hydrogen bonds can hinder BBB penetration.

While a specific BBB permeability prediction for this compound is not published, we can calculate its theoretical molecular properties and compare them to the general characteristics of CNS-active drugs.

Table 2: Calculated Molecular Descriptors for this compound and General Guidelines for CNS Drug Candidates The values for this compound are calculated estimates. The CNS drug guidelines are generally accepted principles in medicinal chemistry.

Molecular Descriptor This compound (Calculated) General Guideline for CNS Drugs
Molecular Weight ( g/mol ) 214.33 < 400-500
Lipophilicity (logP) ~2.5 1.5 - 3.5
Polar Surface Area (Ų) ~52.5 < 60-90
Hydrogen Bond Donors 2 ≤ 3

Based on these calculated descriptors, this compound exhibits properties that are generally favorable for crossing the blood-brain barrier. Its molecular weight, predicted lipophilicity, and polar surface area fall within the ranges typically associated with CNS-active compounds. However, it is crucial to note that these are predictive values, and experimental validation would be necessary to confirm its actual BBB permeability.

Advanced Biological and Biochemical Research Applications

Investigations into Enzyme Mechanisms and Protein Interactions

The carbamate (B1207046) compound tert-Butyl (3-aminocyclohexyl)carbamate serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility is particularly noted in the development of kinase inhibitors, which are crucial in cancer research.

Modulation of Enzyme Activity (e.g., Kinase Inhibition, specifically CDK9)

While this compound itself is not directly reported as a kinase inhibitor, its significance lies in its role as a key intermediate in the synthesis of substituted pyrimidine compounds designed as inhibitors of Cyclin-Dependent Kinase 9 (CDK9). A patent describes the use of this compound in the preparation of a series of pyrimidine derivatives with potential applications in medicine.

In one documented synthetic route, this compound is reacted with 2,5-dichloropyrimidine to yield tert-butyl (3-((2,5-dichloropyrimidin-4-yl)amino)cyclohexyl)carbamate. This intermediate undergoes further modification to produce more complex substituted pyrimidines. These final compounds are designed to target and inhibit the function of enzymes like CDK9, which are implicated in the proliferation of cancer cells. The general class of substituted pyrimidine compounds has been investigated for their ability to treat, prevent, or modify diseases associated with EGFR T790M activation, such as various forms of cancer google.com.

Table 1: Synthetic Intermediates from this compound

Starting Material Reactant Resulting Intermediate

Studies on Other Molecular Targets and Receptor Interactions

Currently, there is a lack of specific research in publicly available scientific literature detailing the direct interaction of this compound or its immediate derivatives with other molecular targets and receptors beyond its use in the synthesis of kinase inhibitors.

Exploration of Potential Therapeutic Modalities

The exploration of this compound in therapeutic modalities is primarily indirect, through its incorporation into more complex molecular structures.

Anti-Cancer Research: Apoptosis Induction in Cancer Cell Lines

Neurological Disorder Research: Insights into CNS Activity

While some fused heterocyclic compounds containing pyrimidine rings have been investigated for their neurotropic activities, there is no specific research linking this compound or its direct derivatives to insights into Central Nervous System (CNS) activity or neurological disorder research at this time.

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

Structure-Activity Relationship (SAR) studies are crucial for optimizing the potency and selectivity of drug candidates. For the broader class of N2,N4-disubstituted pyrimidine-2,4-diamines, SAR studies have been conducted to develop effective CDK2 and CDK9 inhibitors. These studies explore how different substituents on the pyrimidine scaffold affect the inhibitory activity against various cancer cell lines. However, specific SAR or Structure-Property Relationship (SPR) studies focusing on the series of compounds derived directly from this compound have not been detailed in the available literature.

Influence of Stereochemistry on Biological Activity and Selectivity

The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a critical determinant of its interaction with biological targets, which are themselves chiral. The cyclohexane (B81311) ring of this compound can exist in different isomeric forms, primarily cis and trans diastereomers, which dictate the spatial orientation of the amino and carbamate groups. This, in turn, profoundly influences the binding affinity and selectivity of derivative compounds for their target proteins.

A compelling illustration of this principle is found in the study of cyclic opioid peptide analogs. While not directly involving this compound, research on analogs containing a structurally similar moiety, 4-aminocyclohexyl-D-alanine (D-ACAla), provides significant insight into the role of the cyclohexane ring's stereochemistry. In this research, the cis and trans isomers of D-ACAla were incorporated into a peptide scaffold to investigate their effect on opioid receptor binding and selectivity.

The findings demonstrated a marked difference in the pharmacological profiles of the resulting compounds. The analog incorporating trans-D-ACAla exhibited high affinity for both μ- and δ-opioid receptors. In contrast, the derivative containing cis-D-ACAla displayed exceptional selectivity for the μ-opioid receptor. nih.gov This divergence in activity underscores how the spatial relationship between the amino group and the rest of the molecule, dictated by the cis or trans configuration of the cyclohexane ring, can be exploited to fine-tune receptor selectivity.

Receptor Binding Affinity of Opioid Peptide Analogs with cis- and trans-4-aminocyclohexyl-D-alanine
AnalogStereochemistry of Cyclohexane Ringμ-Opioid Receptor Affinity (Ki, nM)δ-Opioid Receptor Affinity (Ki, nM)Selectivity Profile
Dmt-c[D-ACAla(trans)-Phe-Phe-Asp]NH2transHighHighNon-selective (μ and δ)
Dmt-c[D-ACAla(cis)-Phe-Phe-Asp]NH2cisHighLowExceptionally μ-selective

These results highlight a key principle: the rigid, defined spatial orientation of substituents on the cyclohexane ring directly impacts the molecule's ability to conform to the specific topology of a receptor's binding pocket. The cis isomer, by positioning the functional groups in a particular geometric arrangement, facilitated a more precise and selective interaction with the μ-opioid receptor, to the exclusion of the δ-opioid receptor.

Design Principles for Selective Molecular Target Engagement

The quest for selective drugs is a cornerstone of modern medicinal chemistry, aiming to maximize therapeutic efficacy while minimizing off-target effects. This compound serves as a valuable scaffold in the design of such selective agents, particularly in the field of kinase inhibitors. Kinases, a large family of enzymes with highly conserved ATP-binding sites, present a significant challenge for achieving selectivity.

The design principles for leveraging the this compound scaffold for selective kinase inhibition often involve its use as a versatile building block to which other chemical moieties are attached. These appended groups are designed to interact with less conserved regions of the kinase, either within the ATP pocket or in adjacent allosteric sites. The cyclohexane ring provides a rigid and predictable framework for orienting these groups in three-dimensional space.

One successful strategy involves utilizing the stereochemically defined this compound to position a reactive group that can form a covalent bond with a specific, non-conserved amino acid residue within the target kinase. This approach has been effectively employed in the development of irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a key target in the treatment of certain B-cell malignancies and autoimmune diseases.

In the synthesis of selective BTK inhibitors, both cis- and trans-isomers of this compound have been utilized as starting materials. For instance, tert-butyl (cis-3-aminocyclohexyl)carbamate has been used in the preparation of N-(cis-3-((6-amino-5-(4-phenoxyphenyl)pyrimidin-4-yl)amino)cyclohexyl)acrylamide, a potent BTK inhibitor. Similarly, the trans-isomer has been employed in the synthesis of related compounds. The choice of a specific stereoisomer is a deliberate design element intended to optimize the inhibitor's fit within the BTK active site and its covalent interaction with a key cysteine residue (Cys481).

The design process for such selective inhibitors can be summarized in the following steps:

Scaffold Selection: The aminocyclohexyl portion of the molecule provides a rigid core to build upon.

Stereochemical Control: A specific stereoisomer (cis or trans) is chosen to ensure the correct spatial orientation of substituents.

Target-Specific Functionalization: Moieties are attached to the amino and carbamate-protected amino groups to interact with specific regions of the target protein. For kinase inhibitors, this often includes a group that binds to the hinge region of the ATP-binding pocket and a warhead (e.g., an acrylamide group) for covalent modification.

By adhering to these principles, medicinal chemists can rationally design highly selective and potent inhibitors for a range of molecular targets, underscoring the utility of this compound as a key building block in modern drug discovery.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for tert-Butyl (3-aminocyclohexyl)carbamate, and how can reaction conditions be optimized?

  • Methodology : A common approach involves Boc (tert-butoxycarbonyl) protection of 3-aminocyclohexylamine under anhydrous conditions. For example, in a multi-step synthesis (similar to Step 6 in ), the amine is treated with di-tert-butyl dicarbonate (Boc₂O) in a polar aprotic solvent (e.g., THF or DCM) with a base like triethylamine. Optimization includes:

  • Temperature : 0–25°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization.
  • Yield Improvement : Use of molecular sieves to scavenge water and enhance Boc activation .

Q. What analytical techniques are critical for characterizing this compound?

  • Key Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm the Boc group (e.g., tert-butyl protons at δ ~1.4 ppm) and cyclohexylamine backbone.
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., [M+H]⁺ for C₁₁H₂₂N₂O₂: calc. 214.17).
  • IR Spectroscopy : Carbamate C=O stretch at ~1680–1720 cm⁻¹.
    • Data Interpretation : Compare spectral data with structurally analogous carbamates (e.g., and ) to validate purity and structure .

Q. What safety protocols are essential for handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ( , ).
  • Respiratory Protection : For powder handling, use P95 respirators (US) or P1 filters (EU) to prevent particulate exposure. Higher protection (OV/AG/P99) is advised for prolonged use ( ).
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste ( ) .

Advanced Research Questions

Q. How can functionalization strategies expand the utility of this compound in drug discovery?

  • Methodology :

  • Halogenation : Introduce bromo or iodo groups via alkyl halide intermediates (e.g., ).
  • Cross-Coupling : Use Suzuki-Miyaura reactions to attach aryl/heteroaryl groups.
  • Stereoselective Modifications : Employ chiral catalysts to access enantiopure derivatives (e.g., fluorinated analogs in ).
    • Case Study : tert-Butyl (w-bromoalkyl)carbamates serve as intermediates for click chemistry or bioconjugation ( ) .

Q. How do researchers address discrepancies in reported solubility and stability data for this compound?

  • Contradiction Analysis :

  • Solubility : Test in DMSO, methanol, and aqueous buffers (pH 1–12) to map pH-dependent behavior.
  • Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring.
    • Resolution : Compare results with analogs (e.g., and ) and standardize storage conditions (dark, inert atmosphere, room temperature) .

Q. What computational tools predict regioselectivity in this compound derivatives?

  • Tools :

  • Density Functional Theory (DFT) : Calculate transition-state energies for nucleophilic attacks.
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., ).
    • Application : Predict preferential functionalization at the cyclohexylamine NH vs. Boc carbonyl using electrostatic potential maps .

Key Recommendations

  • Scale-Up Challenges : Maintain enantiomeric purity during gram-scale synthesis by controlling reaction kinetics (e.g., slow reagent addition) and using chiral HPLC for quality control.
  • Eco-Toxicology : Perform zebrafish embryo assays (FET test) to assess aquatic toxicity, as data gaps exist in and .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.